molecular formula C14H10ClNO5 B6407015 2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261913-75-0

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6407015
CAS RN: 1261913-75-0
M. Wt: 307.68 g/mol
InChI Key: JLAQQAZAODFNBE-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% (2-CMP-4-NBA) is a synthetic organic compound used as a reagent in a variety of laboratory experiments. It has been used in research for its potential applications in the synthesis of novel compounds, as well as for its ability to catalyze certain biochemical and physiological processes.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as pyrrolidinones, thiophenes, and benzimidazoles. It has also been used as a reagent in the synthesis of anti-cancer and anti-inflammatory drugs. In addition, it has been used in the synthesis of fluorescent dyes, and as a catalyst for the oxidation of alcohols.

Mechanism of Action

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% acts as a catalyst in the oxidation of alcohols. It catalyzes the reaction between an alcohol and an oxidizing agent, such as hydrogen peroxide or a metal salt. This reaction results in the formation of an aldehyde or ketone, depending on the type of alcohol being oxidized.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, and to induce apoptosis in certain types of cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, it is also relatively unstable, and it can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%. It could be used in the synthesis of new compounds, such as polymers, pharmaceuticals, and agrochemicals. In addition, it could be used in the development of new catalytic systems, and in the development of new fluorescent dyes. Finally, it could be used in the development of new drugs, with potential applications in the treatment of cancer and other diseases.

Synthesis Methods

2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with nitric acid to form 5-chloro-2-methoxy-4-nitrobenzoic acid. The second step involves the reaction of 5-chloro-2-methoxy-4-nitrobenzoic acid with sodium nitrite to form 2-chloro-5-methoxy-4-nitrobenzoic acid. The third and final step involves the reaction of 2-chloro-5-methoxy-4-nitrobenzoic acid with sodium hydroxide to form 2-(5-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-5-2-8(15)6-12(13)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQQAZAODFNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691117
Record name 5'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-75-0
Record name 5'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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